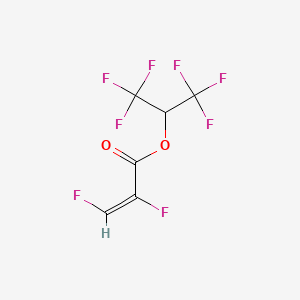
Hexafluoroisopropyl 2,3-difluoroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl 2,3-difluoroacrylate is a fluorinated organic compound with the molecular formula C6H2F8O2 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of Hexafluoroisopropyl 2,3-difluoroacrylate involves several steps, typically starting with the fluorination of hexachloroacetone or hexafluoropropylene oxide . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Hexafluoroisopropyl 2,3-difluoroacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexafluoroisopropyl 2,3-difluoroacrylate is utilized in several scientific research fields:
Biology: The compound’s reactivity makes it useful in biochemical assays and as a labeling reagent for studying biological molecules.
Mechanism of Action
The mechanism of action of Hexafluoroisopropyl 2,3-difluoroacrylate involves its interaction with molecular targets through its fluorine atoms. These interactions can stabilize or destabilize certain molecular structures, influencing the reactivity and outcome of chemical reactions. The compound’s high electronegativity and low nucleophilicity play crucial roles in its reactivity, often facilitating the formation of stable intermediates and products .
Comparison with Similar Compounds
Hexafluoroisopropyl 2,3-difluoroacrylate can be compared with other fluorinated acrylates, such as:
Hexafluoroisopropyl acrylate: Similar in structure but lacks the additional fluorine atoms on the acrylate moiety, resulting in different reactivity and applications.
2,3,4,5,6-Pentafluorophenyl acrylate: Contains a pentafluorophenyl group instead of the hexafluoroisopropyl group, leading to distinct chemical properties and uses.
Trifluoroethyl acrylate: Has fewer fluorine atoms, which affects its chemical stability and reactivity compared to this compound.
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical resistance, stability, and reactivity, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl (E)-2,3-difluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-1-2(8)3(15)16-4(5(9,10)11)6(12,13)14/h1,4H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCHYSFUCUDGY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)OC(C(F)(F)F)C(F)(F)F)/F)\F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














